molecular formula C5H6NNaS2 B11764545 Sodium 4,5-dimethylthiazole-2-thiolate

Sodium 4,5-dimethylthiazole-2-thiolate

Cat. No.: B11764545
M. Wt: 167.2 g/mol
InChI Key: MBQVIFRUPPOLPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4,5-dimethylthiazole-2-thiolate is an organosulfur compound with the molecular formula C5H8NNaS2 It is a sodium salt derivative of 4,5-dimethylthiazole-2-thiol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,5-dimethylthiazole-2-thiolate typically involves the reaction of 4,5-dimethylthiazole-2-thiol with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, where the thiol group is deprotonated by the sodium base, forming the sodium thiolate salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving controlled temperatures and the use of high-purity reagents to ensure the quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiolate group is oxidized to form disulfides or sulfonates.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile, replacing other groups in organic molecules.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents can be used for oxidation reactions.

    Nucleophiles: Various electrophiles, such as alkyl halides, can react with this compound in substitution reactions.

Major Products:

    Disulfides: Formed through oxidation.

    Substituted Thiazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Sodium 4,5-dimethylthiazole-2-thiolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 4,5-dimethylthiazole-2-thiolate involves its ability to interact with various molecular targets. The thiolate group can form strong bonds with metal ions and other electrophilic centers, influencing biochemical pathways and reactions. This compound’s effects are mediated through its interactions with enzymes, proteins, and other cellular components.

Comparison with Similar Compounds

    Sodium 2-mercaptobenzothiazole: Another sodium thiolate with similar chemical properties.

    Sodium 2-mercaptoimidazole: Shares the thiolate functional group and similar reactivity.

Uniqueness: Sodium 4,5-dimethylthiazole-2-thiolate is unique due to its specific thiazole ring structure with methyl substitutions at the 4 and 5 positions

Properties

Molecular Formula

C5H6NNaS2

Molecular Weight

167.2 g/mol

IUPAC Name

sodium;4,5-dimethyl-1,3-thiazole-2-thiolate

InChI

InChI=1S/C5H7NS2.Na/c1-3-4(2)8-5(7)6-3;/h1-2H3,(H,6,7);/q;+1/p-1

InChI Key

MBQVIFRUPPOLPU-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)[S-])C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.